Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a trifluoromethyl group, which often enhances the biological activity and metabolic stability of molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of a trifluoromethyl ketone with an amino acid derivative under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols .
Scientific Research Applications
Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, leading to modulation of biological pathways. This compound may inhibit or activate enzymes, receptors, or other proteins, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different biological activities.
Trifluoromethylpyridine: Contains a trifluoromethyl group but has a different core structure.
Pyrrolizine: A related compound with a fused ring system.
Uniqueness
Methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate is unique due to its combination of a pyrrolidine ring and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO3/c1-14-6(13)5-3(7(8,9)10)2-4(12)11-5/h3,5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLVXXYZFXCUQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CC(=O)N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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